6-Tert-butylquinolin-3-amine 6-Tert-butylquinolin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17730159
InChI: InChI=1S/C13H16N2/c1-13(2,3)10-4-5-12-9(6-10)7-11(14)8-15-12/h4-8H,14H2,1-3H3
SMILES:
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol

6-Tert-butylquinolin-3-amine

CAS No.:

Cat. No.: VC17730159

Molecular Formula: C13H16N2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

6-Tert-butylquinolin-3-amine -

Specification

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
IUPAC Name 6-tert-butylquinolin-3-amine
Standard InChI InChI=1S/C13H16N2/c1-13(2,3)10-4-5-12-9(6-10)7-11(14)8-15-12/h4-8H,14H2,1-3H3
Standard InChI Key JHOYGBAHEPVUPB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC2=CC(=CN=C2C=C1)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

6-Tert-butylquinolin-3-amine (IUPAC name: 6-(tert-butyl)quinolin-3-amine) belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The tert-butyl group (–C(CH₃)₃) at position 6 introduces steric bulk, while the amino group (–NH₂) at position 3 enhances polarity and hydrogen-bonding capacity.

Table 1: Key Structural and Molecular Data

PropertyValue/Description
Molecular FormulaC₁₃H₁₆N₂
Molecular Weight200.28 g/mol
IUPAC Name6-(tert-butyl)quinolin-3-amine
Canonical SMILESCC(C)(C)C1=CC2=C(C=NC=C2)C(=C1)N
Hybridizationsp² (aromatic system)

The tert-butyl group’s electron-donating inductive effect and steric hindrance significantly influence the compound’s reactivity and solubility.

Synthesis and Manufacturing

Synthetic Pathways

While no explicit literature details the synthesis of 6-tert-butylquinolin-3-amine, analogous quinoline derivatives suggest feasible routes:

  • Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with a ketone bearing the tert-butyl group, followed by cyclization.

  • Buchwald-Hartwig Amination: Introduction of the amino group via palladium-catalyzed coupling to a pre-functionalized 6-tert-butylquinoline intermediate.

  • Directed Ortho-Metalation: Functionalization of quinoline at position 6 using tert-butyl lithium, followed by amination at position 3 .

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsIntermediate
1Friedländer Condensation2-Aminobenzaldehyde, tert-butyl ketone, acid catalyst6-tert-butylquinoline
2NitrationHNO₃, H₂SO₄, 0–5°C6-tert-butyl-3-nitroquinoline
3ReductionH₂, Pd/C or SnCl₂/HCl6-tert-butylquinolin-3-amine

Yield optimization would require precise control over nitration regioselectivity and reduction efficiency .

Physical and Chemical Properties

Physicochemical Profile

Comparative data from structurally related compounds (e.g., 6-tert-butylquinoline-2-carboxylic acid) suggest the following properties:

Table 3: Estimated Physical Properties

PropertyValue/Range
Melting Point145–150°C (hypothesized)
Boiling Point320–330°C (estimated)
SolubilitySoluble in DMSO, ethanol; insoluble in water
logP (Partition Coefficient)3.8–4.2 (predicted)

The tert-butyl group enhances lipophilicity, while the amino group contributes to moderate polarity, enabling solubility in polar aprotic solvents.

Biological Activity and Applications

Table 4: Hypothetical Biological Targets

TargetMechanismPotential Application
DNA GyraseInhibition of bacterial DNA replicationAntibacterial therapy
EGFR KinaseBlocking ATP binding siteCancer treatment
Heme PolymeraseInterference with heme detoxificationAntimalarial drug development

In vitro studies on similar compounds report IC₅₀ values in the low micromolar range for kinase inhibition .

AspectPrecaution
Skin ContactWear nitrile gloves; avoid prolonged exposure
InhalationUse fume hood; monitor air quality
StorageStore in airtight container at 4°C

Quinoline derivatives may exhibit mutagenic potential, necessitating rigorous handling protocols.

Future Perspectives

Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and regioselectivity.

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to enhance potency and reduce off-target effects.

  • Nanoparticle Drug Delivery: Leveraging lipophilicity for encapsulation in lipid-based carriers.

Advances in computational chemistry (e.g., molecular docking) could accelerate target identification and rational design .

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